
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide, also known as MPAA, is a synthetic compound that has gained significant interest in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide involves the inhibition of histone deacetylases (HDACs), which are enzymes that play a critical role in gene regulation. By inhibiting HDACs, N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide can alter the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and alteration of gene expression. N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide is its ability to selectively target HDACs, making it a valuable tool for studying the role of HDACs in various cellular processes. However, N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide also has some limitations, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
Orientations Futures
There are several future directions for research on N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide, including the development of more efficient synthesis methods, the optimization of its anti-cancer properties, and the exploration of its potential applications in drug delivery systems. Additionally, further studies are needed to fully elucidate the mechanism of action of N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide involves the reaction of N-methyl-4-piperidone with acryloyl chloride in the presence of triethylamine. The resulting product is then treated with N-methylpiperidine to obtain N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide. This method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in various areas of scientific research, including cancer research, drug delivery systems, and protein labeling. In cancer research, N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide has also been used as a tool for protein labeling, allowing for the visualization and tracking of proteins in live cells.
Propriétés
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-4-12(17)14-8-5-13(18)16(3)11-6-9-15(2)10-7-11/h4,11H,1,5-10H2,2-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTIRHQAKIKNOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)
![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)
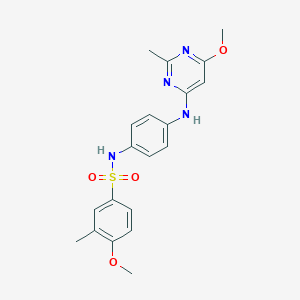
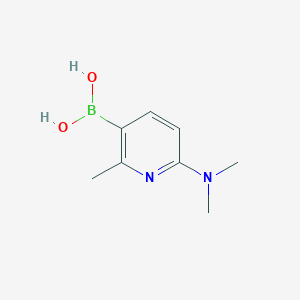
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)
![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)

carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)
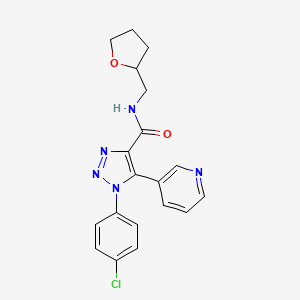
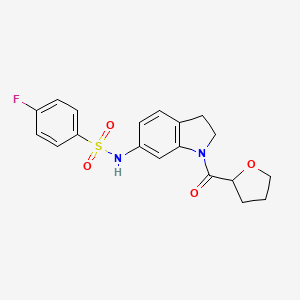
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)
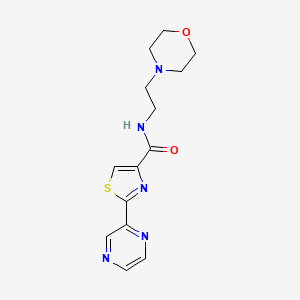

![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)